molecular formula C17H16FN3O2 B15083138 N-(4-Ethylphenyl)-2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoacetamide CAS No. 769142-06-5

N-(4-Ethylphenyl)-2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoacetamide

Katalognummer: B15083138
CAS-Nummer: 769142-06-5
Molekulargewicht: 313.33 g/mol
InChI-Schlüssel: FIUNXRRQWBHLSD-YBFXNURJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Ethylphenyl)-2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure characterized by the presence of an ethylphenyl group, a fluorobenzylidene moiety, and a hydrazino group attached to an oxoacetamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)-2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoacetamide typically involves a multi-step process. One common method starts with the reaction of 4-ethylphenylhydrazine with 3-fluorobenzaldehyde to form the corresponding hydrazone. This intermediate is then reacted with ethyl oxalyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further optimizes the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Ethylphenyl)-2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazino derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-Ethylphenyl)-2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(4-Ethylphenyl)-2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Methylphenyl)-2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoacetamide
  • N-(4-Ethylphenyl)-2-(2-(4-fluorobenzylidene)hydrazino)-2-oxoacetamide
  • N-(4-Ethylphenyl)-2-(2-(3-chlorobenzylidene)hydrazino)-2-oxoacetamide

Uniqueness

N-(4-Ethylphenyl)-2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoacetamide stands out due to the presence of the 3-fluorobenzylidene moiety, which imparts unique chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

769142-06-5

Molekularformel

C17H16FN3O2

Molekulargewicht

313.33 g/mol

IUPAC-Name

N-(4-ethylphenyl)-N'-[(E)-(3-fluorophenyl)methylideneamino]oxamide

InChI

InChI=1S/C17H16FN3O2/c1-2-12-6-8-15(9-7-12)20-16(22)17(23)21-19-11-13-4-3-5-14(18)10-13/h3-11H,2H2,1H3,(H,20,22)(H,21,23)/b19-11+

InChI-Schlüssel

FIUNXRRQWBHLSD-YBFXNURJSA-N

Isomerische SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)F

Kanonische SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.